molecular formula C18H12N2O3 B2391524 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one CAS No. 866150-69-8

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one

Cat. No. B2391524
CAS RN: 866150-69-8
M. Wt: 304.305
InChI Key: UZCAMBONEJACPS-UHFFFAOYSA-N
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Description

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one, commonly known as PBOX-15, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment. PBOX-15 belongs to the family of benzoxazines, which are heterocyclic compounds containing a benzene ring fused with an oxazine ring.

Safety and Hazards

The safety data sheet for the related compound “(5-methyl-3-phenyl-4-isoxazolyl)methylamine” indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one acts as a selective COX-2 inhibitor . By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins. This results in decreased inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 disrupts the arachidonic acid metabolic pathway , reducing the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain, providing relief in conditions such as perioperative pain .

Pharmacokinetics

The compound is a prodrug of valdecoxib . It is designed to be water-soluble (> 50 mg/mL in normal saline), making it safe for parenteral administration . It is primarily metabolized via CYP3A4 and 2C9 to valdecoxib and propionic acid . The half-life of the compound is approximately 22 minutes for parecoxib and 8 hours for valdecoxib .

Result of Action

The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in decreased inflammation and pain . This makes 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one effective for the short-term management of perioperative pain .

properties

IUPAC Name

2-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-15(16(20-23-11)12-7-3-2-4-8-12)17-19-14-10-6-5-9-13(14)18(21)22-17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCAMBONEJACPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one

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